B1578076 Beta-defensin 2

Beta-defensin 2

Cat. No.: B1578076
Attention: For research use only. Not for human or veterinary use.
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Description

Human Beta-defensin 2 (hBD-2; DEFB4) is a cysteine-rich, cationic low molecular weight antimicrobial peptide originally identified in psoriatic skin lesions . This 41-amino acid peptide, with a characteristic triple-stranded, antiparallel beta-sheet structure and a molecular weight of approximately 4-5 kDa, is a critical component of the innate immune system . It is produced by epithelial cells in the skin, respiratory tract, and other mucosal surfaces following stimulation by inflammatory cytokines (such as TNF-α and IL-1β) or contact with microorganisms . hBD-2 exhibits potent, salt-sensitive antimicrobial activity primarily against Gram-negative bacteria (e.g., Pseudomonas aeruginosa ) and fungi like Candida , but typically shows limited direct activity against Gram-positive Staphylococcus aureus . Its mechanism involves permeabilizing the anionic lipid bilayers of microbial membranes, leading to pore formation and cell death . Beyond its direct microbicidal role, hBD-2 serves as a vital immunomodulator, acting as a chemoattractant for immune cells like dendritic cells and T-cells by interacting with the CCR6 receptor, thereby bridging innate and adaptive immunity . It can also signal through TLR4, influencing the immune response . This reagent is invaluable for researching innate immunity, host-pathogen interactions, inflammatory skin and lung diseases (e.g., psoriasis, cystic fibrosis), and the design of novel antimicrobial strategies . The supplied protein is expressed in E. coli and is suitable for a variety of research applications, including functional assays (e.g., antimicrobial and chemotaxis assays), Western Blot, and ELISA . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

bioactivity

Antibacterial

sequence

VRNHVTCRINRGFCVPIRCPGRTRQIGTCFGPRIKCCRSW

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Mechanism of Action:
hBD-2 exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. It disrupts microbial membranes and can modulate immune responses to enhance pathogen clearance. Notably, hBD-2 has shown effectiveness against Helicobacter pylori, with studies indicating increased levels of hBD-2 in infected gastric tissues correlating with inflammation severity .

Case Study:
In a murine model of enterocolitis, the administration of hBD-2 significantly reduced disease markers and inflammation . This suggests its potential as a therapeutic agent for gastrointestinal infections.

Immunomodulatory Functions

Role in Inflammation:
hBD-2 is not only antimicrobial but also plays a vital role in modulating immune responses. It has been identified as a marker for disease severity in conditions like atopic dermatitis, where its levels correlate with skin barrier dysfunction and inflammation .

Research Findings:
A study demonstrated that hBD-2 treatment reduced the severity of acute graft-versus-host disease (GVHD) in mice by modulating intestinal microbiota and decreasing neutrophil infiltration . This highlights its potential for therapeutic applications in managing inflammatory diseases.

Cancer Therapy

Potential as an Anticancer Agent:
Recent research has explored the use of hBD-2 in cancer therapy due to its ability to induce apoptosis in cancer cells and modulate tumor microenvironments. Studies have shown that hBD-2 can inhibit the replication of HIV and other viruses associated with cancer progression .

Chimeric Peptides:
Innovative approaches involve creating chimeric peptides combining hBD-2 with other defensins to enhance antimicrobial efficacy against resistant strains like E. coli and S. aureus . These modifications may lead to new therapeutic options for treating infections in cancer patients.

Dermatological Applications

Barrier Protection:
hBD-2 has been shown to protect skin cells from damage caused by bacterial proteases, such as those from Staphylococcus aureus. This protective effect could be harnessed in developing treatments for skin conditions characterized by compromised barriers .

Clinical Relevance:
In vitro studies indicate that applying hBD-2 can restore skin integrity following damage, suggesting its use in dermatological formulations aimed at enhancing wound healing or treating chronic skin conditions.

Viral Infections

Antiviral Properties:
hBD-2 has demonstrated antiviral activity against several viruses, including HIV and coronaviruses like MERS-CoV. It inhibits viral replication through various mechanisms, including direct interaction with viral proteins .

Research Insights:
One study highlighted that hBD-2 could inhibit MERS-CoV entry into cells, suggesting its potential as a therapeutic agent during viral outbreaks . This positions hBD-2 as a candidate for developing antiviral therapies.

Data Summary Table

Application AreaMechanism/EffectKey Findings/Case Studies
Antimicrobial ActivityDisrupts microbial membranesEffective against H. pylori; reduces inflammation
ImmunomodulationModulates immune responseReduces GVHD severity; correlates with skin disease
Cancer TherapyInduces apoptosis; modulates microenvironmentChimeric peptides show enhanced activity against resistant strains
Dermatological UseProtects skin barrierRestores integrity post-damage; potential for chronic conditions
Viral InfectionsInhibits viral replicationEffective against HIV and MERS-CoV; potential antiviral applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Beta-defensin 2 shares structural and functional similarities with other beta-defensins but exhibits distinct features in expression patterns, antimicrobial efficacy, and immunomodulatory roles. Below is a detailed comparison:

Structural Comparison

Feature This compound (BD-2) Beta-Defensin 1 (BD-1) Beta-Defensin 3 (BD-3) Porcine this compound (PBD-2)
Cysteine Motif Six conserved cysteines (C1–C6) Six conserved cysteines (C1–C6) Six conserved cysteines (C1–C6) Six conserved cysteines (C1–C6)
Gene Structure Three exons/two introns (common in vertebrates) Three exons/two introns Three exons/two introns Three exons/two introns
Inducibility Inducible by pathogens and cytokines Constitutive expression Inducible by pathogens and cytokines Constitutive and inducible

Antimicrobial Activity

Pathogen BD-2 Efficacy BD-1 Efficacy BD-3 Efficacy PBD-2 Efficacy
Pseudomonas aeruginosa High (synergizes with BD-3) Low High (broad-spectrum) Moderate
Candida albicans Potent antifungal activity Weak Moderate Not studied
Salmonella Typhimurium Moderate Low Low High (transgenic mice survival ↑ 60%)
Escherichia coli High Low High High

Immunomodulatory Roles

Function BD-2 BD-1 BD-3 PBD-2
Chemoattraction Attracts dendritic cells via CCR6 Minimal Strong chemoattraction (CCR6) Not reported
Cytokine Modulation Inhibits IL-6, TNF-α via TLR4/NF-κB No significant effect Suppresses IL-10, induces NF-κB Inhibits IL-6, TNF-α via TLR4/NF-κB
Anti-inflammatory Reduces inflammation in colitis No direct role Immunosuppressive in chronic inflammation Alleviates LPS-induced inflammation

Expression Patterns

  • BD-2 : Induced in inflamed tissues (e.g., psoriasis, colitis) and epithelial infections (e.g., corneal IL-1β stimulation) .
  • BD-1 : Constitutively expressed in healthy tissues (e.g., kidney, urogenital tract) .
  • BD-3 : Induced in skin wounds and respiratory infections .
  • PBD-2 : Highly expressed in porcine intestinal and respiratory mucosa .

Clinical Relevance

  • BD-2: Elevated in oral squamous cell carcinoma (3.85 µg/mg vs. 0.04 µg/mg in normal tissue) ; correlates with IL-17 blockade efficacy in psoriatic arthritis .
  • BD-3 : Enhanced activity against multidrug-resistant pathogens in chimeric peptides .
  • PBD-2 : Transgenic mice show 60% higher survival against Salmonella .

Key Research Findings

BD-2 vs. BD-3 Synergy: Co-expression of BD-2 and BD-3 in corneal infections enhances resistance to P. aeruginosa by 70% .

TLR4/NF-κB Pathway : BD-2 directly binds TLR4, inhibiting NF-κB activation and reducing pro-inflammatory cytokines (IL-6 ↓ 50%, TNF-α ↓ 40%) .

Data Tables

Table 1: Gene Expression Regulation

Defensin Inducers Repressors Tissue Specificity
BD-2 IL-1β, TNF-α, LPS, C. albicans Glucocorticoids (betamethasone) Skin, colon, cornea
BD-3 TLR2 agonists, IFN-γ Unknown Skin, respiratory tract
PBD-2 Pathogen challenge (e.g., E. coli) None reported Intestine, lung

Table 2: Therapeutic Potential

Defensin Application Outcome (Study Model)
BD-2 Psoriasis treatment Reduced lesion severity (clinical trial)
BD-3 Wound healing in diabetic mice Accelerated epithelialization
PBD-2 Feed additive for weaned piglets Improved growth rate (15% ↑)

Preparation Methods

Recombinant Expression in Escherichia coli

One of the most established methods for producing Beta-defensin 2 is recombinant expression in Escherichia coli (E. coli), leveraging bacterial hosts for cost-effective and scalable peptide production.

Gene Design and Cloning

  • A codon-optimized gene for HBD2 is synthesized using recursive PCR with overlapping primers designed to optimize expression in E. coli.
  • The gene includes an ATG start codon for proper translation initiation and is cloned into an expression plasmid, often pET-28a, downstream of a 6xHis-tagged ketosteroid isomerase (KSI) fusion partner to enhance solubility and expression yield.
  • Mutagenesis is employed to remove internal methionine residues in the fusion partner to ensure a single cleavage site for chemical cleavage (e.g., cyanogen bromide).

Expression and Inclusion Body Isolation

  • The fusion protein His-KSI-HBD2 is expressed in E. coli and accumulates in inclusion bodies due to the antimicrobial nature of HBD2.
  • Cells are lysed using lysozyme, DNase, and detergents, followed by centrifugation to isolate inclusion bodies.
  • Inclusion bodies are solubilized in denaturing buffers containing 6 M guanidine hydrochloride (GuHCl) and subjected to affinity purification using Ni-NTA agarose resin.

Chemical Cleavage and Peptide Release

  • The purified fusion protein is dialyzed and then cleaved chemically with cyanogen bromide (CNBr) at acidic pH (~1.0) under nitrogen and darkness to release the mature HBD2 peptide.
  • CNBr specifically cleaves at methionine residues engineered between the fusion partner and HBD2, yielding the target peptide.
  • Post-cleavage, the mixture is dialyzed to precipitate the fusion partner and isolate soluble HBD2.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • The cleaved HBD2 is purified using preparative RP-HPLC on a Proteo column with an acetonitrile gradient.
  • Fractions containing HBD2 are identified by SDS-PAGE and pooled.
  • The peptide is initially a mixture of reduced and oxidized forms, requiring further processing.

Oxidation and Folding

  • To achieve the biologically active form, HBD2 is fully reduced using tris(2-carboxyethyl)phosphine (TCEP) and then re-purified by RP-HPLC.
  • Oxidation is performed at room temperature using a cysteine/cystine redox buffer to form the three intramolecular disulfide bonds critical for proper folding.
  • The oxidized form shows a longer retention time in RP-HPLC and is confirmed by mass spectrometry and Western blotting with anti-HBD2 antibodies.
Step Conditions/Details Outcome/Notes
Gene synthesis Codon-optimized recursive PCR High expression efficiency in E. coli
Fusion partner His-tagged KSI fusion Enhances solubility, protects host from toxicity
Inclusion body isolation Lysozyme, DNase, detergents, centrifugation Concentrated fusion protein in insoluble form
Chemical cleavage CNBr, pH ~1.0, 24 h, dark, nitrogen atmosphere Specific cleavage at methionine, releases HBD2
Purification RP-HPLC with acetonitrile gradient Separation of HBD2 from fusion partner
Oxidation/folding TCEP reduction, cysteine/cystine redox buffer Correct disulfide bond formation, active peptide

Recombinant Expression in Yeast (Pichia pastoris)

An alternative to bacterial expression is the use of eukaryotic systems such as Pichia pastoris, which can perform post-translational modifications and secrete the peptide, simplifying purification.

  • The HBD2 gene is cloned into a Pichia expression vector under the control of a strong promoter.
  • The yeast secretes HBD2 into the culture medium, which is harvested and purified.
  • Purification typically involves ammonium sulfate precipitation, ion-exchange chromatography, and RP-HPLC.
  • SDS-PAGE and Western blotting confirm purity and identity.
  • This system may yield peptides with native-like folding and disulfide bond formation without the need for extensive refolding steps.

Chemical Synthesis and Folding

  • Solid-phase peptide synthesis (SPPS) is used to chemically synthesize HBD2, allowing precise control over amino acid sequence.
  • After chain assembly, the peptide is cleaved from the resin and purified.
  • Folding is induced in vitro by oxidation in redox buffers to form the three disulfide bonds.
  • This method is labor-intensive and costly but useful for producing isotopically labeled peptides for structural studies.

Structural and Functional Characterization of Prepared HBD2

  • Proper folding is essential for antimicrobial activity, which depends on the formation of three intramolecular disulfide bridges stabilizing an amphipathic structure.
  • Studies show that linearized HBD2 mutants lacking cysteines lose antimicrobial and biofilm-inhibitory activity, underscoring the importance of disulfide bonds.
  • Functional assays demonstrate chemoattractant activity on CCR6-expressing cells and antimicrobial effects against E. coli, Pseudomonas aeruginosa, and Candida albicans.
  • Mass spectrometry and NMR confirm the molecular weight and structural integrity of the peptide.

Summary Table of Preparation Methods

Preparation Method Host/System Key Steps Advantages Limitations
Recombinant in E. coli Bacterial Codon optimization, fusion protein, CNBr cleavage, RP-HPLC, oxidation High yield, cost-effective Requires refolding, inclusion bodies
Recombinant in Pichia pastoris Yeast Gene cloning, secretion, chromatography Native folding, secretion simplifies purification Longer culture times, glycosylation differences
Chemical Synthesis Synthetic peptide SPPS, cleavage, oxidation/folding Precise sequence control, labeling Expensive, labor-intensive

Q & A

Q. How can open-access repositories enhance reproducibility in BD-2 research?

  • Answer: Deposit raw sequencing data (FASTQ files) in GEO/SRA, proteomics data in PRIDE, and clinical metadata in FAIR-compliant repositories. Use standardized metadata templates (MIAME for microarrays) and cite DOIs in publications. Collaborative platforms (GitHub) share analysis scripts (R/Python) .

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